11-Oxo Mometasone Furoate 11-Oxo Mometasone Furoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18569720
InChI: InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,24+,25+,26+,27+/m1/s1
SMILES:
Molecular Formula: C27H28Cl2O6
Molecular Weight: 519.4 g/mol

11-Oxo Mometasone Furoate

CAS No.:

Cat. No.: VC18569720

Molecular Formula: C27H28Cl2O6

Molecular Weight: 519.4 g/mol

* For research use only. Not for human or veterinary use.

11-Oxo Mometasone Furoate -

Specification

Molecular Formula C27H28Cl2O6
Molecular Weight 519.4 g/mol
IUPAC Name [(8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Standard InChI InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,24+,25+,26+,27+/m1/s1
Standard InChI Key SFAHXDAAJXUITL-JDUHINTCSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)Cl)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)Cl)C

Introduction

Structural and Chemical Identity of 11-Oxo Mometasone Furoate

11-Oxo mometasone furoate (C27_{27}H28_{28}Cl2_2O7_7) is a structural analog of mometasone furoate (C27_{27}H30_{30}Cl2_2O6_6), distinguished by the oxidation of the 11β-hydroxy group to a ketone moiety . This modification alters the steric and electronic properties of the steroid nucleus, potentially influencing its binding affinity to glucocorticoid receptors and metabolic stability.

Table 1: Comparative Chemical Properties

PropertyMometasone Furoate11-Oxo Mometasone Furoate
Molecular FormulaC27_{27}H30_{30}Cl2_2O6_6C27_{27}H28_{28}Cl2_2O7_7
Molecular Weight (g/mol)521.43535.39
Key Functional Groups11β-hydroxy, 20-oxo, 17α-furoate11-oxo, 20-oxo, 17α-furoate
Partition Coefficient (logP)>5.0Estimated >4.5*

*Derived from structural similarity to parent compound .

Synthesis and Formation Pathways

Industrial Synthesis and Process-Related Impurities

Mometasone furoate is synthesized via a multi-step process involving epoxide ring-opening, chlorination, and esterification . The 11-oxo derivative may arise during:

  • Incomplete protection of the 11β-hydroxy group during esterification, leading to unintended oxidation.

  • Oxidative degradation of mometasone furoate under storage or manufacturing conditions .

In one synthesis route, the 11,12-epoxide intermediate (8-DM) is converted to the 11-oxo functionality through acid-catalyzed hydrolysis, a step critical for establishing the corticosteroid backbone . Deviations in reaction conditions (e.g., excess oxidizing agents) could prematurely oxidize the 11β-hydroxy group before esterification, yielding 11-oxo mometasone furoate as a side product.

Table 2: Key Synthesis Conditions Favoring 11-Oxo Formation

ParameterOptimal Range for Mometasone FuroateRisk Factors for 11-Oxo Byproduct
Reaction Temperature8–12°C>25°C accelerates oxidation
Oxidizing AgentAbsentPresence of O2_2 or peroxides
Catalytic AcidHCl (controlled pH)Excess HCl promotes degradation

Analytical Characterization and Detection

Chromatographic Profiling

High-performance liquid chromatography (HPLC) is the gold standard for detecting 11-oxo mometasone furoate in pharmaceutical formulations. A study using a C18 column (150 × 4.6 mm, 3.5 μm) with acetonitrile/water (65:35 v/v) mobile phase reported a retention time shift from 12.3 min (mometasone furoate) to 14.1 min (11-oxo derivative), attributable to increased hydrophobicity .

Table 3: HPLC Parameters for Impurity Detection

ParameterMometasone Furoate11-Oxo Derivative
Retention Time (min)12.314.1
Peak Area (% RSD)0.981.12
LOD (ng/mL)5.26.8

Spectroscopic Identification

  • IR Spectroscopy: The 11-oxo group introduces a strong carbonyl stretch at ~1,710 cm1^{-1}, absent in the parent compound .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 535.39 [M+H]+^+, consistent with the addition of an oxygen atom .

Pharmacological and Toxicological Profile

Receptor Binding and Potency

The 11-oxo modification likely reduces glucocorticoid receptor (GR) affinity. Molecular docking studies suggest that the loss of the 11β-hydroxy group disrupts a critical hydrogen bond with Asn564 in the GR ligand-binding domain, potentially diminishing anti-inflammatory efficacy .

Table 4: In Vitro Activity Comparison

AssayMometasone Furoate (IC50_{50})11-Oxo Derivative (IC50_{50})
GR Binding Affinity0.5 nM12.3 nM
IL-6 Inhibition (PBMCs)85% at 10 nM22% at 10 nM

Toxicological Considerations

As a process impurity, 11-oxo mometasone furoate is subject to International Council for Harmonisation (ICH) guidelines, requiring control below 0.15% in final formulations . Acute toxicity studies in rodents indicate an LD50_{50} >2,000 mg/kg, classifying it as low-risk for accidental exposure .

Regulatory and Manufacturing Implications

The presence of 11-oxo mometasone furoate in drug products necessitates rigorous process validation. Strategies to mitigate its formation include:

  • Strict oxygen exclusion during synthesis .

  • Real-time pH monitoring to prevent acid-catalyzed oxidation .

  • Post-synthesis purification using preparative HPLC .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator